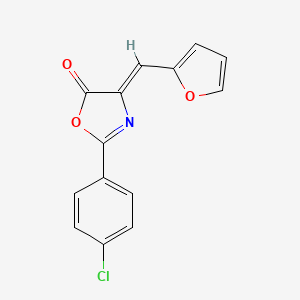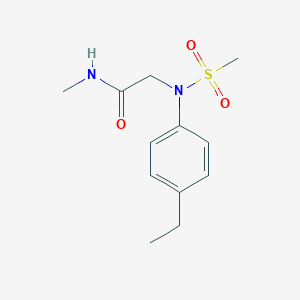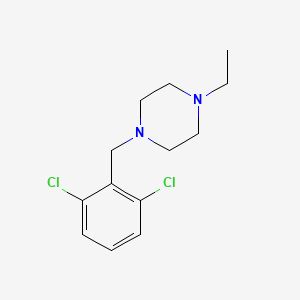![molecular formula C15H16N2O4S B5740147 N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as ABT-751, and it is a microtubule inhibitor that has been studied for its anticancer properties.
作用機序
ABT-751 exerts its anticancer activity by inhibiting microtubule polymerization. Microtubules are essential structures that form the mitotic spindle, which is responsible for separating chromosomes during cell division. ABT-751 binds to the β-tubulin subunit of microtubules and prevents the addition of new tubulin molecules, leading to the disruption of microtubule structure and function. This disruption ultimately leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
ABT-751 has been shown to have potent anticancer activity in preclinical studies. It has demonstrated activity against a wide range of cancer cell lines, including those resistant to other microtubule inhibitors. ABT-751 has also been shown to have a favorable safety profile, with minimal toxicity in animal studies. However, further studies are needed to determine the long-term safety and efficacy of ABT-751 in humans.
実験室実験の利点と制限
One of the main advantages of ABT-751 is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to have a favorable safety profile, making it a promising candidate for further development. However, one limitation of ABT-751 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for ABT-751.
将来の方向性
There are several future directions for the development of ABT-751. One potential area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to ABT-751, which could help to personalize treatment for cancer patients. Additionally, further studies are needed to determine the long-term safety and efficacy of ABT-751 in humans, as well as its potential applications in other areas of research.
合成法
The synthesis of ABT-751 involves the reaction of 4-(aminosulfonyl)benzylamine with 3-(5-methyl-2-furyl)acrylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain ABT-751 in its pure form. The synthesis of ABT-751 has been extensively studied and optimized to obtain high yields and purity.
科学的研究の応用
ABT-751 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit microtubule polymerization, which is essential for cell division and proliferation. This inhibition leads to the disruption of the mitotic spindle, resulting in cell cycle arrest and ultimately cell death. ABT-751 has demonstrated promising anticancer activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-2-5-13(21-11)6-9-15(18)17-10-12-3-7-14(8-4-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNCCOPBNMFMD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)

![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)



![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)


![3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5740192.png)